molecular formula C8H12ClNO B142818 4-Methoxy-2-methylaniline hydrochloride CAS No. 133985-88-3

4-Methoxy-2-methylaniline hydrochloride

Cat. No. B142818
M. Wt: 173.64 g/mol
InChI Key: YTMCAZORUSVXCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds to 4-Methoxy-2-methylaniline hydrochloride involves multiple steps, starting from 4-methoxyaniline as a precursor. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitration, and chlorination, starting with 4-methoxyaniline and achieving a high yield of 85% . Similarly, 2-nitro-4-methoxyaniline, an intermediate of omeprazole, was synthesized from 4-methoxyaniline through acetylation, nitration, and reduction, with a yield of 71% . These methods indicate that the synthesis of related compounds can be efficient and suitable for large-scale production.

Molecular Structure Analysis

The molecular structure of compounds related to 4-Methoxy-2-methylaniline hydrochloride has been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of a zinc(II) complex with 4-methoxyaniline was elucidated, showing a triclinic crystal system and a slightly distorted square pyramidal geometry . Additionally, unexpected products with azomethyne moiety were identified when 4-methoxyaniline reacted with methyl comenate, and their structures were confirmed by spectroscopic behavior and X-ray crystallographic measurements .

Chemical Reactions Analysis

The reactivity of 4-methoxyaniline, a related compound to 4-Methoxy-2-methylaniline hydrochloride, has been explored in various chemical reactions. It has been shown to form unexpected products with azomethyne moieties when reacted with certain reagents . This suggests that the methoxy group can influence the course of reactions, leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Methoxy-2-methylaniline hydrochloride are not directly reported in the provided papers, the studies on similar compounds provide valuable information. For instance, the antimicrobial activities of a zinc(II) complex with 4-methoxyaniline were assessed using a well diffusion method, indicating potential biological applications . The high yields reported in the synthesis of related compounds also suggest good stability and reactivity under various conditions .

Scientific Research Applications

Antibacterial Activity

4-Methoxy-2-methylaniline hydrochloride has been explored in the synthesis of antibacterial compounds. A study by (Zhi et al., 2005) focused on synthesizing 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which showed potent activity against Gram-positive bacteria and protected mice from lethal infections.

Carcinogenic Metabolism Studies

The compound has been studied for its potential carcinogenic activity. Research by (Hill, Shih, & Struck, 1979) revealed that 4-chloro-2-methylaniline, closely related to 4-methoxy-2-methylaniline, binds extensively to rat liver macromolecules, indicating a possible mechanism of carcinogenicity.

Chemistry and Catalysis

In the field of chemistry, 4-methoxy-2-methylaniline hydrochloride plays a role in catalysis and complexation. (Garcia et al., 2013) investigated its use in hydroaminoalkylation of amines, demonstrating its potential in organic synthesis.

Metabolic Studies

Metabolic pathways of related compounds have also been studied. (Boeren et al., 1992) explored the metabolism of halogenated 4-methylanilines in rat liver, providing insights into their biotransformation.

Environmental Applications

The compound's derivatives have been evaluated for environmental applications, such as wastewater treatment. (Chaturvedi & Katoch, 2020) compared Fenton-like oxidation processes for degrading methoxyanilines, highlighting its significance in reducing water pollution.

Pharmaceutical Development

In pharmaceutical development, related compounds have been assessed for various therapeutic applications. For instance, (Clair et al., 2000) studied the stability of a new antidote drug combination including components structurally similar to 4-methoxy-2-methylaniline.

Chemical Synthesis and Analysis

The compound is used in chemical synthesis and analytical studies. (Sargent, 1982) examined its reactions in producing chlorinated and methoxylated aniline derivatives, expanding the understanding of its chemical behavior.

Electropolymerization Studies

Electropolymerization studies involving methoxyaniline derivatives, as researched by (Viva et al., 2002), highlight the versatility of 4-methoxy-2-methylaniline hydrochloride in polymer science.

Safety And Hazards

This compound is harmful if swallowed or inhaled. It can cause skin and eye irritation. Therefore, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methoxy-2-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-6-5-7(10-2)3-4-8(6)9;/h3-5H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMCAZORUSVXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625550
Record name 4-Methoxy-2-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-methylaniline hydrochloride

CAS RN

133985-88-3
Record name 4-Methoxy-2-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GW Prenton - 1965 - search.proquest.com
… 4-methoxy-2-methylaniline hydrochloride as one of its components. A comparison of the infra-red spectra of this compound with authentic 4-methoxy-2-methylaniline hydrochloride …
Number of citations: 0 search.proquest.com
A Granata - 1972 - spectrum.library.concordia.ca
Stereochemistry and Spectra of Hydantoins Theory and Calculation of Spectra Comparison of Spectra Calculation of Thermodynamic Parameters Alternative Method for Calculating* …
Number of citations: 4 spectrum.library.concordia.ca

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